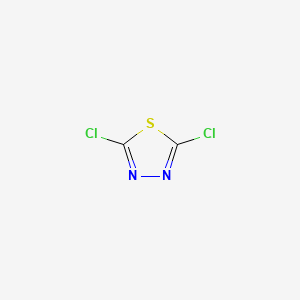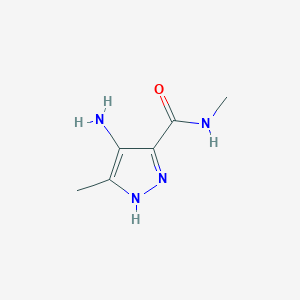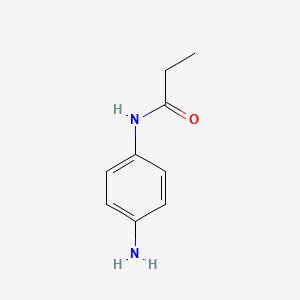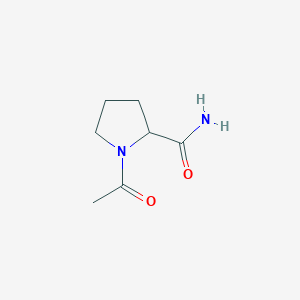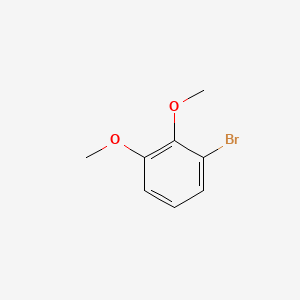
1-Bromo-2,3-dimethoxybenzene
概要
説明
1-Bromo-2,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Compound Development
1-Bromo-2,3-dimethoxybenzene serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it has been used in the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of different bromination products, including sulfur-functionalized benzoquinone derivatives (Aitken et al., 2016). Such compounds are valuable in organic synthesis and pharmaceutical research.
Material Science and Polymer Chemistry
This compound has also found applications in material science, particularly in the synthesis of polymers. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) involves the electrochemical oxidation of the monomer, leading to a polymer with unique structural and electrical properties (Martínez et al., 1998). This showcases the compound's potential in developing novel materials with specific electrical characteristics.
Organic Chemistry and Mechanistic Studies
In organic chemistry, this compound is instrumental in understanding reaction mechanisms. For instance, its role in the ring expansion to form 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene provides insights into the reaction dynamics involving alkyne molecules and Al-C bonds (Agou et al., 2015). Such studies are crucial for advancing knowledge in organic reaction mechanisms.
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
1-Bromo-2,3-dimethoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions facilitated by enzymes that recognize its bromine atom as a leaving group . The methoxy groups on the benzene ring can also participate in hydrogen bonding and van der Waals interactions with proteins, influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby influencing signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The bromine atom in the compound is particularly reactive, allowing it to participate in electrophilic aromatic substitution reactions . Furthermore, the methoxy groups can engage in hydrogen bonding with amino acid residues in proteins, stabilizing the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents or prolonged heat . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways . Toxic or adverse effects, such as oxidative stress and cellular apoptosis, have been observed at very high doses.
特性
IUPAC Name |
1-bromo-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNFOIRGNMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279309 | |
| Record name | 1-bromo-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-43-1 | |
| Record name | 5424-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5424-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)
